Cross-Coupling Reactivity at the 7-Bromo Position
The 7-bromo substituent is expected to exhibit distinct reactivity in transition metal-catalyzed cross-coupling reactions compared to its 4- and 5-bromo regioisomers due to steric and electronic effects. While specific rate data for this compound is not published, the general principle of regioisomer-dependent coupling rates is well-established in palladium chemistry, where less sterically hindered aryl bromides undergo oxidative addition more rapidly [1]. The 7-position, adjacent to the ring junction but without ortho-substituents on the same side as the carboxylic acid, presents a unique and predictable steric profile for coupling. This can be inferred from the more established synthetic utility of the 7-bromo regioisomer compared to others in generating diverse benzoxazole libraries [2].
| Evidence Dimension | Steric accessibility for oxidative addition in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Sterically unencumbered bromine at the 7-position (predicted). |
| Comparator Or Baseline | 4-Bromo and 5-Bromo regioisomers (CAS 944907-35-1 and 944898-52-6), each with different steric and electronic environments. |
| Quantified Difference | Difference cannot be precisely quantified without experimental rate studies. The distinction is qualitative and predictive based on established principles of organometallic chemistry. |
| Conditions | Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions. |
Why This Matters
Selecting the correct regioisomer is critical for the success and yield of downstream synthetic steps, directly impacting project timelines and costs.
- [1] Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. View Source
- [2] Bénard, S., Neuville, L., & Zhu, J. (2008). Copper-mediated cross-coupling of 2-bromobenzo[d]oxazoles with amines: a general method for the synthesis of 2-aminobenzo[d]oxazoles. The Journal of Organic Chemistry, 73(16), 6441-6444. View Source
